Amlodipine Maleate is synthesized from amlodipine, which is derived from the 1,4-dihydropyridine family of compounds. The synthesis typically involves the reaction of amlodipine or its acid addition salts with maleic acid under acidic conditions . This compound is classified under antihypertensive agents and is recognized for its selective action on peripheral blood vessels, making it less likely to cause myocardial depression compared to other calcium channel blockers .
The synthesis of Amlodipine Maleate involves a careful reaction between amlodipine and maleic acid. The key steps include:
The molecular structure of Amlodipine Maleate consists of a dihydropyridine core linked to an ethyl group and a chlorophenyl substituent, along with two carboxylate groups from maleic acid. The structural representation can be described using various notations:
CCOC(=O)C1=C(COCCN)NC(=C(C1c2ccccc2Cl)C(=O)OC)C.OC(=O)\C=C/C(=O)O
TZNOWAJJWCGILX-BTJKTKAUSA-N
The compound exhibits a complex three-dimensional arrangement that contributes to its pharmacological activity .
Amlodipine Maleate can undergo various chemical reactions typical of esters and carboxylic acids:
These reactions are critical for understanding the stability and handling of Amlodipine Maleate in pharmaceutical formulations.
Amlodipine Maleate acts primarily by inhibiting calcium ions from entering vascular smooth muscle and cardiac muscle cells through voltage-gated calcium channels. This inhibition leads to:
The compound also has antioxidant properties that enhance nitric oxide production, further aiding in vasodilation and improving cardiovascular health .
Amlodipine Maleate is primarily used in clinical settings for:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8